Structural Differentiation from 2-Cyclopropanecarboxamido-6-Carboxamide Benzothiazoles
The target compound differs from the recently reported 2-cyclopropanecarboxamido-6-carboxamide benzothiazole series (BTD) by replacing the benzothiazole-6-carboxamide core with an oxazole-4-carboxamide core and relocating the benzothiazole moiety to the amide terminus. This scaffold-hopping modification is hypothesized to alter kinase selectivity profiles. The BTD series showed promising antiproliferative activity, with two lead analogs demonstrating in vivo efficacy in colon cancer xenograft models [1][2]. However, no direct quantitative comparison data exist for the target compound .
| Evidence Dimension | Antiproliferative Activity (In Vitro) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 2-(cyclopropanecarboxamido)-N-[2-(phenylsulfonamido)ethylene]benzo[d]thiazole-6-carboxamide: Significant cytotoxicity against RKO colon cancer cells; in vivo tumor growth inhibition in xenograft model |
| Quantified Difference | Not calculable; target compound lacks assay data |
| Conditions | Various colorectal cancer and melanoma cell lines; colon cancer xenograft mouse model |
Why This Matters
The oxazole core and reversed benzothiazole attachment in the target compound provide a scaffold-hopping opportunity to potentially overcome resistance or improve selectivity compared to the BTD series, but procurement decisions require prospective screening data.
- [1] Batsi Y, et al. 2-Cyclopropanecarboxamido-6-carboxamide substituted benzothiazoles: Synthesis, in vitro and in vivo evaluation of their antiproliferative and anti-tumorigenic activity. Bioorg Med Chem. 2025;132:118450. PMID: 41135285. View Source
- [2] Batsi Y, et al. ScienceDirect Highlights: In vitro increased cytotoxicity against RKO colon cancer cells compared to PLX4720; Considerable in vivo anticancer activity in colon cancer xenograft model. View Source
